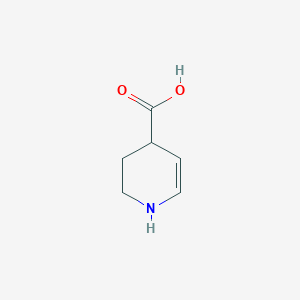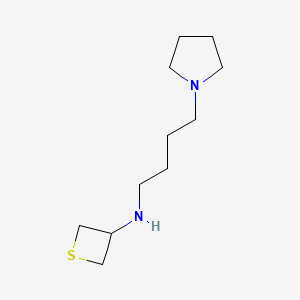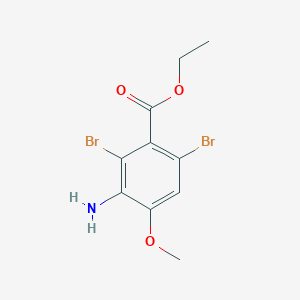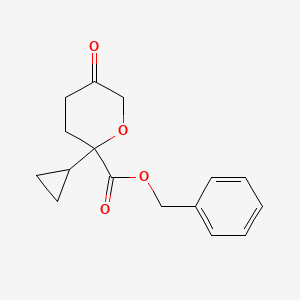![molecular formula C14H26N2O2 B12989765 tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12989765.png)
tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate: is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under basic conditions. For example, a precursor containing a diaza group can be cyclized using a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the spirocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides to introduce new substituents on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine: In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its spirocyclic structure can impart desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties can be exploited in the design of polymers and other materials with specific mechanical and chemical characteristics.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved therapeutic outcomes. The exact molecular pathways involved would depend on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 3,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness: tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to the presence of the 7-methyl group, which can influence its chemical reactivity and biological activity. The specific positioning of the methyl group can affect the compound’s steric and electronic properties, making it distinct from other similar spirocyclic compounds.
Propriétés
Formule moléculaire |
C14H26N2O2 |
|---|---|
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-9-14(5-7-15-11)6-8-16(10-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3 |
Clé InChI |
XCRLKUSFVLZZNW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CCN1)CCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


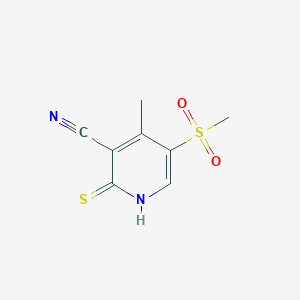
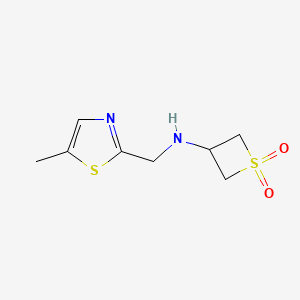
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B12989707.png)

![5'-(Methylsulfonyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B12989718.png)
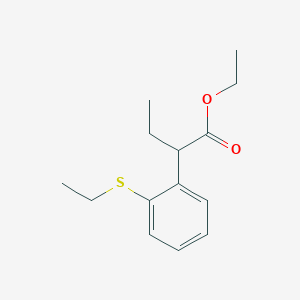
![8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12989729.png)
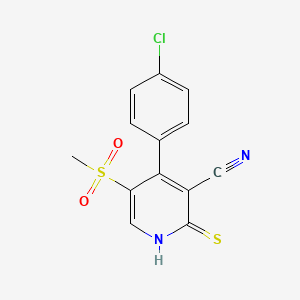
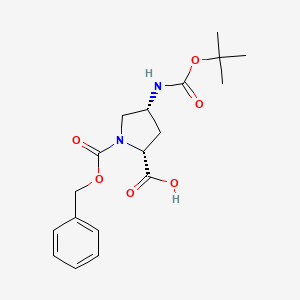
![4-Ethyl-2-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B12989741.png)
